3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with 4-chlorophenyl, 4-methoxyphenyl, and tosyl groups
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and tosylhydrazine as the primary starting materials.
Condensation Reaction: The 4-chlorobenzaldehyde and 4-methoxybenzaldehyde undergo a condensation reaction with tosylhydrazine to form the corresponding hydrazone intermediates.
Cyclization: The hydrazone intermediates are then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the tosyl group can be replaced with other functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole: Lacks the tosyl group, which may affect its chemical reactivity and biological activity.
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-1H-pyrazole: Similar structure but without the dihydro modification, which may influence its stability and reactivity.
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazoline: Contains a pyrazoline ring instead of a pyrazole ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the dihydro modification, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-16-3-13-21(14-4-16)30(27,28)26-23(18-7-11-20(29-2)12-8-18)15-22(25-26)17-5-9-19(24)10-6-17/h3-14,23H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVBJEGEIUJLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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